2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula CHClFN and a molecular weight of 229.6 g/mol. This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical properties that are valuable in various scientific applications. It is primarily utilized in chemistry and biology for synthesizing complex organic molecules and studying biochemical interactions.
The compound is classified under several categories based on its functional groups and applications:
This compound can be sourced from various chemical suppliers and is commonly used in research institutions for its potential applications in pharmaceuticals and agrochemicals .
The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
This method allows for high yields of the compound while maintaining purity suitable for scientific applications .
The molecular structure of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride can be described as follows:
The structure features a trifluoromethyl group (–CF) attached to a phenyl ring that also carries a fluorine atom, contributing to its unique chemical reactivity and properties .
2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications in organic synthesis and medicinal chemistry .
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride primarily involves its interaction with biological systems at the molecular level.
Understanding these mechanisms is essential for its application in drug development and biochemical research .
The compound is classified with several hazard statements indicating it may cause harm if ingested or if it comes into contact with skin. Appropriate safety measures should be taken during handling .
The applications of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride span various fields:
These diverse applications highlight the compound's significance in advancing scientific research and industrial processes .
The stereoselective synthesis of 2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride (CAS: 1391504-94-1) relies heavily on asymmetric catalysis to achieve the high enantiomeric purity required for pharmaceutical applications. Two predominant methodologies have emerged as industrially viable approaches: transition metal-catalyzed hydrogenation and organocatalytic reductive amination. The core synthetic sequence typically begins with 2-fluorobenzaldehyde as the starting material, which undergoes condensation with ammonium acetate in the presence of trifluoroacetic acid to form the corresponding imine intermediate. This intermediate then undergoes enantioselective reduction using chiral catalysts under controlled conditions [8].
The catalytic system employing Ru-(S)-BINAP complexes demonstrates exceptional performance, achieving enantiomeric excess (ee) values exceeding 95% when operated at 80°C under 50 bar hydrogen pressure. This system leverages the chiral environment created by the bidentate phosphine ligand to direct hydride transfer to the imine substrate's re face. Catalyst loading as low as 0.5 mol% has been shown to deliver complete conversion within 4 hours in methanol solvent systems. Alternatively, organocatalysts derived from Cinchona alkaloids (particularly modified quinine derivatives) provide a metal-free route with comparable enantioselectivity (92-94% ee) but require longer reaction times (24-36 hours) .
The reaction mechanism involves a precise sequence of molecular events: (1) coordination of the prochiral imine to the metal center, (2) oxidative addition of hydrogen across the metal complex, (3) hydride transfer to the coordinated imine substrate, and (4) reductive elimination of the chiral amine product. The presence of electron-withdrawing fluorine substituents significantly influences this process by reducing the basicity of the imine nitrogen, thereby increasing the reaction rate at elevated temperatures. This electronic effect has been confirmed through Hammett studies (σ = +0.43 for meta-F substitution) [8].
Table 1: Performance Metrics of Catalytic Systems for Enantioselective Synthesis
Catalyst System | ee (%) | Reaction Time (h) | Temperature (°C) | Pressure (bar) | Conversion (%) |
---|---|---|---|---|---|
Ru-(S)-BINAP | 98.5 | 4 | 80 | 50 | >99 |
Rh-(R,R)-Et-DuPhos | 97.2 | 6 | 70 | 40 | 98 |
Ir-(S)-Josiphos | 95.8 | 8 | 60 | 30 | 97 |
Cinchona-derived organocatalyst | 93.7 | 24 | 25 | 1 | 96 |
Post-reduction processing involves hydrochloride salt formation in ethyl acetate solvent to yield the crystalline hydrochloride salt. This step serves dual purposes: facilitating product purification (≥99.5% purity via recrystallization) and enhancing compound stability during storage. The absolute configuration of the (S)-enantiomer has been unambiguously confirmed through single-crystal X-ray diffraction analysis (CCDC deposition number: 2152347), revealing a chiral center with S configuration and intramolecular hydrogen bonding between the protonated amine and the ortho-fluorine atom [6].
Solid-phase synthesis has emerged as a transformative methodology for the large-scale production of 2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride, particularly addressing purification challenges inherent in batch processes. The Merrifield resin-based approach immobilizes the 2-fluorophenyl precursor through an acid-labile linker, enabling multi-step transformations without intermediate isolation . The synthetic sequence comprises: (1) resin functionalization with 4-hydroxymethylphenol using DCC coupling, (2) attachment of 2-fluorobenzaldehyde via Williamson ether synthesis, (3) imine formation with gaseous ammonia, and (4) borane-mediated reduction. The final product is cleaved from the resin using 20% trifluoroacetic acid in dichloromethane, followed by hydrochloride salt formation in diethyl ether [4].
Table 2: Solid-Phase Synthesis Performance Metrics
Resin Type | Loading Capacity (mmol/g) | Purity (%) | Overall Yield (%) | Production Scale (kg/run) |
---|---|---|---|---|
Merrifield (chloromethyl) | 1.2 | 99.1 | 85 | 5 |
Wang (hydroxymethyl) | 0.8 | 98.7 | 82 | 3 |
Rink amide | 1.0 | 99.3 | 88 | 7 |
Continuous flow chemistry represents a significant advancement in production scalability. The immobilized enzyme system (Candida antarctica lipase B on silica support) catalyzes the kinetic resolution of racemic amine in supercritical CO₂, achieving 99% enantiomeric purity at 150 bar and 40°C. This approach demonstrates remarkable productivity (space-time yield = 2.1 kg·L⁻¹·day⁻¹) and reduces solvent consumption by 95% compared to batch processes. The reactor configuration employs a series of three fixed-bed reactors (total volume 500 L) with intermediate workup stations for byproduct removal. Process analytical technology (PAT) implementation enables real-time monitoring through inline FTIR and Raman spectroscopy, allowing immediate adjustment of critical process parameters (residence time ±15 seconds, temperature ±0.5°C) [4].
Resin regeneration studies confirm consistent performance over 15 cycles with ≤5% reduction in yield, making this approach economically viable for large-scale manufacturing. The environmental impact assessment shows 78% reduction in process mass intensity (PMI) and 65% lower energy consumption compared to conventional batch synthesis. These advances position solid-phase synthesis as the preferred method for commercial-scale production exceeding 100 kg/year [4].
The manufacturing process for 2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride (C₈H₈ClF₄N, MW 229.60) has been systematically optimized using design of experiments (DoE) methodologies, revealing complex interactions between process variables. A central composite design with 48 experiments identified temperature and catalyst loading as the most significant factors (p < 0.001) influencing enantioselectivity. The model demonstrated an R² value of 0.92, confirming its predictive accuracy within the design space. Response surface methodology uncovered a non-linear relationship between hydrogen pressure and reaction rate, with optimal pressure identified at 45±5 bar [6].
The kinetic analysis employing the Michaelis-Menten framework revealed a Kₘ value of 0.45±0.03 M for the imine substrate and Vₘₐₓ of 2.8×10⁻³ M·s⁻¹ at 70°C. The activation energy for the hydrogenation step was determined as 62.4 kJ/mol through Arrhenius plot analysis (R² = 0.98), indicating a surface reaction-controlled mechanism. Computational fluid dynamics (CFD) simulations of gas-liquid mass transfer in stirred tank reactors identified impeller design as a critical factor, with Rushton turbines outperforming pitched blade designs by 25% in mass transfer coefficient (kₗₐ) [4].
Table 3: Kinetic Parameters for Catalytic Hydrogenation
Parameter | Value | Unit | Confidence Interval (95%) |
---|---|---|---|
Activation Energy (Eₐ) | 62.4 | kJ/mol | 60.8-64.0 |
Pre-exponential Factor (A) | 3.2×10⁷ | s⁻¹ | 2.9×10⁷-3.5×10⁷ |
Michaelis Constant (Kₘ) | 0.45 | M | 0.42-0.48 |
Maximum Velocity (Vₘₐₓ) | 2.8×10⁻³ | M·s⁻¹ | 2.6×10⁻³-3.0×10⁻³ |
Inhibition Constant (Kᵢ) | 0.18 | M | 0.16-0.20 |
Real-time reaction monitoring via inline FTIR spectroscopy enables adaptive control strategies by tracking imine consumption (characteristic peak at 1665 cm⁻¹) and amine formation (1590 cm⁻¹). This technology has reduced batch-to-batch variability to <2% relative standard deviation in enantiomeric excess. Additionally, the implementation of a continuous crystallization system with focused beam reflectance measurement (FBRM) controls particle size distribution (target D₅₀ = 50±5 μm) by modulating anti-solvent addition rate based on chord length distribution data [6].
The optimized process conditions derived from these models include: catalyst loading 0.55 mol%, substrate concentration 1.2 M in methanol, hydrogen pressure 45 bar, temperature 75±1°C, and agitation rate 800 rpm. These parameters consistently deliver product with 99.2% chemical purity and 98.7% enantiomeric excess at 92% isolated yield. The process mass intensity (PMI) has been reduced to 32 through solvent recycling and catalyst recovery systems, demonstrating significant improvements in environmental sustainability [4] [6].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: